molecular formula C10H11Cl2NO4S B4403441 methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate

methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate

Cat. No. B4403441
M. Wt: 312.17 g/mol
InChI Key: KULVYYXELMBTHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl sulfomycinate and its derivatives, which share a similar sulfonyl functional group, has been achieved through methods starting from precursors like diethoxyacetonitrile. These synthesis pathways provide insights into the potential strategies for synthesizing methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate, emphasizing the importance of selecting appropriate starting materials and conditions for achieving the desired sulfonyl-containing products (Bagley et al., 2006).

Molecular Structure Analysis

The crystal and molecular structure of closely related compounds, such as methyl-(4-chlorophenyl)sulfone, has been elucidated using X-ray diffraction, revealing how sulfones form paired molecules oriented by their halogen atoms. This information assists in understanding the structural aspects of this compound, particularly how substituents might influence molecular pairing and the overall crystal architecture (Adamovich et al., 2017).

Chemical Reactions and Properties

The reactivity of sulfonyl compounds under various conditions has been explored in studies like the synthesis of dimethyl sulfomycinamate, highlighting the regiocontrolled reactions involved in forming sulfonyl-containing products. These reactions provide valuable insight into the chemical behavior of this compound, including potential pathways for functionalization or degradation under specific conditions (Bagley et al., 2005).

Physical Properties Analysis

Investigations into related sulfonyl compounds have shed light on their physical properties, such as solubility, crystallinity, and melting points. For instance, the analysis of sulfonoglycolipids from various sources has revealed insights into their solubility and interaction with solvents, which could be analogous to the physical properties of this compound, influencing its handling and application in research contexts (Sassaki et al., 2001).

Chemical Properties Analysis

The chemical properties of sulfonyl-containing compounds, such as their reactivity towards nucleophiles, electrophiles, and their behavior in redox reactions, are critical for understanding the chemistry of this compound. Research on the synthesis and reactivity of various sulfonyl compounds provides a foundation for predicting the chemical properties of this compound, including its potential for participating in chemical transformations and its stability under different conditions (Klaffenbach et al., 1993).

properties

IUPAC Name

methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-13(6-10(14)17-2)18(15,16)9-5-7(11)3-4-8(9)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULVYYXELMBTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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